4,4'-Dinitrodiphenyl ether
Overview
Description
4,4'-Dinitrodiphenyl ether, also known as this compound, is a useful research compound. Its molecular formula is C12H8N2O5 and its molecular weight is 260.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8740. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
4,4'-Dinitrodiphenyl ether is used in the synthesis of 4,4′-diaminodiphenyl ether, which shows potential for future developments with cost-effective metal catalysts (Wu Chuan, 2006).
It serves as an intermediate in the production of highly fluorinated poly(ether-imide)s, which have applications in high-performance materials due to their excellent solubility, thermal stability, and film-forming abilities (Behniafar & Sadeghi-abendansari, 2012).
The thermodynamic properties of this compound have been studied, providing valuable data for its use in various temperature-sensitive applications (Tkachenko et al., 2011).
Its hydrogenation kinetics on Pd/C catalyst have been investigated, which is crucial for understanding its behavior in chemical reactions and potential applications in synthesis processes (Z. Ming-hua, 2008).
This compound has been used in the study of thin-layer chromatography of hydroxy aromatic compounds, indicating its role in analytical chemistry and material science (Parihar, Sharma & Tewari, 1966).
It is a precursor in the synthesis of compounds with biological interest and thermally stable plastics, highlighting its significance in both biochemistry and materials engineering (Imoto et al., 2010).
Studies on the synthesis of 4,4'-diaminodiphenyl ether using nickel catalysts have shown promising results in terms of conversion rate and reaction selectivity (Tang Rong-pin, 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various organic compounds, including dyes and explosives . It’s also used in the preparation of 4,4’-diaminodiphenyl ether , which is a monomer for the production of heat-resistant engineering plastics like polyimide .
Mode of Action
It’s known that it can react with anhydrous sodium at a constant temperature in a reaction vessel to form diphenyl ethers . The rate of this reaction can be enhanced by adding water vapor or organic solvents .
Biochemical Pathways
It’s known that this compound plays a crucial role in the synthesis of other compounds, which may have significant biochemical implications .
Result of Action
It’s known that when heated to decomposition, it emits toxic vapors of nox . This suggests that the compound could have significant effects at the molecular and cellular levels under certain conditions.
Action Environment
The action of 4,4’-Dinitrodiphenyl ether can be influenced by various environmental factors. For instance, the rate of its reaction with anhydrous sodium can be enhanced by adding water vapor or organic solvents . Additionally, its decomposition into toxic vapors of NOx occurs when it’s heated , indicating that temperature is a key environmental factor influencing its action.
Biochemical Analysis
Cellular Effects
Nitro compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 4,4’-Dinitrodiphenyl ether in animal models . Future studies should investigate this, including any threshold effects and potential toxic or adverse effects at high doses.
Properties
IUPAC Name |
1-nitro-4-(4-nitrophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAGUKZCDDRDCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026676 | |
Record name | 1,1'-Oxybis(4-nitrobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101-63-3 | |
Record name | 1,1′-Oxybis[4-nitrobenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-nitrophenyl) ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dinitrodiphenyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8740 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,1'-oxybis[4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-Oxybis(4-nitrobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-nitrophenyl) ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-DINITRODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T852Y5UXCE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 4,4'-dinitrodiphenyl ether?
A1: this compound is primarily used as a precursor in the synthesis of 4,4'-diaminodiphenyl ether (DADPE) [, , ]. DADPE is a crucial monomer in the production of high-performance polymers, such as polyamides and polyimides [, , ].
Q2: Can you describe a common method for synthesizing this compound?
A2: One common approach involves the reaction of 4-nitrochlorobenzene with 4-nitrophenol in the presence of a base like potassium carbonate and a solvent like dimethylacetamide []. This reaction yields this compound. Another method uses p-nitrochlorobenzene as a starting material and synthesizes 4,4'-dinitro diphenyl ether under the catalytic action of a catalyst and a co-catalyst in the presence of monobasic alcohol or polyhydric alcohol [].
Q3: How is this compound converted to 4,4'-diaminodiphenyl ether?
A3: The conversion is achieved through catalytic hydrogenation. Various catalysts can be employed, including palladium on carbon (Pd/C) [] and supported nickel catalysts like KT-02 Ni/SiO2 []. This process reduces the nitro groups of this compound to amino groups, forming DADPE.
Q4: What factors influence the catalytic hydrogenation of this compound?
A4: Several factors can affect the efficiency of the hydrogenation reaction, including temperature, pressure, stirring speed, and the amount of catalyst used [, ]. For instance, research indicates that hydrogen adsorption is the rate-limiting step in the Pd/C catalyzed reaction [].
Q5: Are there alternative methods for reducing this compound to 4,4'-diaminodiphenyl ether?
A5: Yes, recent research highlights the use of semiconductor-based photocatalytic reduction as a promising alternative []. This method utilizes a cocatalyst-free nano-twin crystal ZnxCd1−xS (T−ZnxCd1−xS) semiconductor to achieve nearly complete conversion of this compound to 4,4'-diaminodiphenyl ether under visible light, using water as the hydrogen source [].
Q6: Has the thermodynamic properties of this compound been investigated?
A6: Yes, studies have explored the thermodynamic properties of this compound, including standard enthalpies of formation [] and relative enthalpies [, ]. These studies provide valuable insights into the compound's energetic characteristics.
Q7: What are the advantages of using 4,4'-diaminodiphenyl ether derived from 2,2′-bis(3,4,5‐trifluorophenyl)‐4,4′‐dinitrodiphenyl ether?
A7: Poly(ether-imide)s synthesized from 2,2′-bis(3,4,5‐trifluorophenyl)‐4,4′‐diaminodiphenyl ether exhibit excellent solubility in polar organic solvents, high glass transition temperatures (Tg > 340 °C), and good thermal stability with 10% weight loss temperatures above 550 °C []. These properties make them suitable for high-performance applications.
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